2-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate
Description
2-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines acetylamino, phenyl, dimethoxy, and methylbenzenesulfonate groups
Properties
Molecular Formula |
C17H19NO6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2-acetamidophenyl) 2,5-dimethoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO6S/c1-11-9-16(23-4)17(10-15(11)22-3)25(20,21)24-14-8-6-5-7-13(14)18-12(2)19/h5-10H,1-4H3,(H,18,19) |
InChI Key |
SCACXXKMQISOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then reacted with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: Nucleophilic substitution reactions can replace the acetylamino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinic acids or thiols.
Scientific Research Applications
2-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the sulfonate group can interact with positively charged sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate: Lacks the methyl group, which may affect its reactivity and interactions.
2-(Acetylamino)phenyl 4-methylbenzenesulfonate: Lacks the methoxy groups, which can influence its solubility and binding properties.
Uniqueness
2-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methyl groups can enhance its solubility and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
